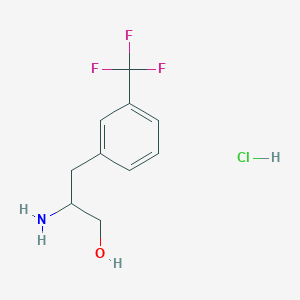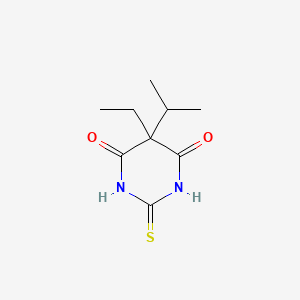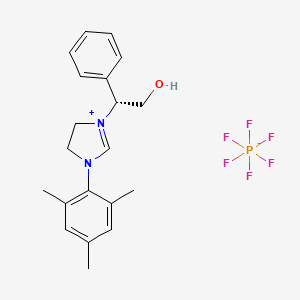
2-Chloro-1,8-naphthyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,8-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine skeleton is present in many biologically active compounds, making it a valuable scaffold for drug development .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3), producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Vilsmeier-Haack cyclization due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-Chloro-1,8-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as sodium azide, to form tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde.
Cyclization Reactions: Treatment with sodium azide in ethanol leads to cyclization, forming tetrazolo derivatives.
Reduction Reactions: The compound can be reduced to form 2-mercapto-1,8-naphthyridines-3-carbaldehyde when treated with sodium sulfide in DMF.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the Vilsmeier-Haack cyclization.
Dimethylformamide (DMF): Solvent for the cyclization reaction.
Sodium Azide: Used for nucleophilic substitution and cyclization reactions.
Sodium Sulfide: Employed in reduction reactions.
Major Products Formed
Tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde: Formed through cyclization with sodium azide.
2-Mercapto-1,8-naphthyridines-3-carbaldehyde: Formed through reduction with sodium sulfide.
科学的研究の応用
2-Chloro-1,8-naphthyridine-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of antimicrobial and antibacterial agents.
Materials Science: It is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives are studied for their interactions with adenosine receptors and potential use in treating memory disorders.
作用機序
The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with DNA gyrase B, an enzyme crucial for bacterial DNA replication . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.
類似化合物との比較
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be compared with other 1,8-naphthyridine derivatives, such as:
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
Gemifloxacin: An antimicrobial and antibacterial agent.
2-Amino-N-hydroxy-1,8-naphthyridine-3-carboxamidine: A compound with herbicidal properties.
The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound for various applications in chemistry and biology.
特性
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKOQJUABKMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)





![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
